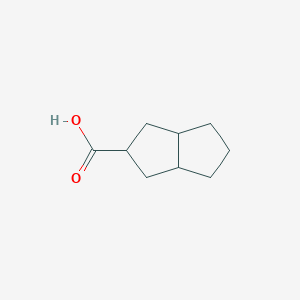

Octahydropentalene-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,3a,4,5,6,6a-octahydropentalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-9(11)8-4-6-2-1-3-7(6)5-8/h6-8H,1-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFRVTFSKSRGHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC2C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90611-97-5 | |

| Record name | octahydropentalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Octahydropentalene 2 Carboxylic Acid and Its Analogs

Retrosynthetic Approaches to the Octahydropentalene Core

Retrosynthetic analysis is a foundational strategy in planning organic syntheses, where a target molecule is deconstructed into simpler, commercially available, or easily prepared precursors. numberanalytics.compharmacy180.com This process involves strategically breaking bonds (disconnections) to identify viable synthetic pathways that can be performed in the forward direction. pharmacy180.com

For the octahydropentalene core, also known as bicyclo[3.3.0]octane, retrosynthetic analysis reveals several key strategies. The core itself is a fused bicyclic system, and common disconnections target the carbon-carbon bonds that form the rings. A logical approach is an intramolecular cyclization, where a single precursor containing both requisite components is designed to form the bicyclic system. For instance, a formal [2+2+1] cyclization, such as the Pauson-Khand reaction, is a powerful method for constructing cyclopentenone derivatives and can be applied intramolecularly to form the bicyclo[3.3.0]octane framework from an enyne precursor. psu.edu Other strategies involve transannular reactions, where a bond is formed across a medium-sized ring (e.g., an eight-membered ring) to create the fused bicyclic system. nih.govresearchgate.net

Stereoselective Total Synthesis Strategies

The creation of octahydropentalene derivatives with specific stereochemistry requires precise control over the synthetic sequence, from the formation of the bicyclic system to the introduction of functional groups.

Several powerful reactions have been developed to construct the bicyclo[3.3.0]octane skeleton with high stereoselectivity.

Pauson-Khand Reaction: This reaction involves the formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt complex, to form a cyclopentenone. psu.edu The intramolecular version of this reaction is particularly effective for creating the bicyclo[3.3.0]octane core. For example, optically active enynes derived from dimethyl L-tartrate can be cyclized to afford optically active bicyclo[3.3.0]octenone derivatives in a highly stereoselective manner. psu.edu

Transannular Ring-Closing Reaction: A novel and efficient copper-catalyzed transannular ring-closing of eight-membered rings provides a direct route to bicyclo[3.3.0]octane derivatives in good yields. nih.govresearchgate.net This method benefits from readily accessible starting materials and demonstrates good functional group tolerance. researchgate.net

Ring Expansion Reactions: It is possible to synthesize bicyclo[3.3.0]octanes through the ring expansion of smaller ring systems. For instance, subjecting 6-(1-methylethylidene)-bicyclo[3.2.0]heptanes to HBr in acetic acid can induce a ring expansion to yield substituted bicyclo[3.3.0]octane structures with high stereoselectivity. researchgate.net

Table 1: Selected Methods for Bicyclo[3.3.0]octane Core Synthesis

| Method | Precursor Type | Key Reagents | Key Feature | Reference(s) |

|---|---|---|---|---|

| Intramolecular Pauson-Khand | Enyne | Co₂(CO)₈, TMANO | High stereoselectivity from chiral precursors | psu.edu |

| Transannular Ring-Closing | Eight-membered ring | Copper catalyst | Direct formation of the bicyclic system | nih.govresearchgate.net |

| Ring Expansion | Isopropylidenecyclobutane | HBr/HOAc | Stereoselective expansion of a four-membered ring | researchgate.net |

Once the bicyclic core is established, the carboxylic acid group can be introduced. Common methods begin with an organic halogen compound, where the carboxyl group ultimately replaces the halogen via a two-step process. libretexts.org

Hydrolysis of Nitriles: This two-step method involves first introducing a nitrile group (-CN) onto the octahydropentalene skeleton, often via an SN2 reaction using a cyanide anion. libretexts.org The nitrile then serves as a masked carboxylic acid and can be hydrolyzed to the desired carboxyl group under either acidic or basic conditions. libretexts.org

Carboxylation of Organometallic Intermediates: This approach involves first converting a halogenated octahydropentalene derivative into a highly nucleophilic organometallic species, such as a Grignard reagent (by reacting with magnesium metal). libretexts.org This intermediate then reacts with carbon dioxide (an electrophile) to form a carboxylate salt, which is subsequently protonated with a strong acid to yield the final carboxylic acid. youtube.com

Table 2: Methods for Introducing the Carboxylic Acid Moiety

| Method | Starting Functionality | Key Reagents | Intermediate | Reference(s) |

|---|

Precursor-Based Synthetic Routes

An alternative to building the bicyclic core from scratch is to start with a precursor that already contains a related fused-ring system. One validated strategy involves the catalytic hydrogenation of indoline-2-carboxylic acid derivatives. In this approach, a starting material such as an indoline-2-carboxylic acid substituted with a cyclopentane (B165970) ring can be used. The aromatic portion of the indoline (B122111) system is then fully saturated using catalysts like platinum oxide (PtO₂) or palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the saturated octahydropentalene (or octahydroindole) carboxylic acid structure.

Derivatization and Functionalization of the Carboxylic Acid Group

The carboxylic acid group of octahydropentalene-2-carboxylic acid is itself a versatile functional handle that can be converted into other functional groups, most notably esters and amides. libretexts.org These transformations are fundamental in peptide synthesis and medicinal chemistry. thermofisher.commdpi.com

Direct reaction of a carboxylic acid with an alcohol or amine is often inefficient and requires high temperatures. libretexts.orgmdpi.com Therefore, the carboxylic acid is typically "activated" using a coupling reagent. This process converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by an alcohol (for esterification) or an amine (for amidation). researchgate.net

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N′-diisopropylcarbodiimide (DIC), are widely used coupling agents that promote amide and ester formation in organic solvents. thermofisher.comresearchgate.net The reaction proceeds by forming a highly reactive O-acylisourea intermediate, which is then readily displaced by the nucleophile. These methods are broadly applicable and can be used on a wide range of substrates with high functional group tolerance. researchgate.net

Table 3: Common Coupling Reagents for Esterification and Amidation

| Reagent Class | Example(s) | Function | Reference(s) |

|---|---|---|---|

| Carbodiimides | DCC, DIC | Activate carboxylic acids to form O-acylisourea intermediates | thermofisher.comresearchgate.net |

| Triazines | TCT (Trichlorotriazine) | Cost-efficient activating agent for OH-groups | mdpi.comresearchgate.net |

Reduction Pathways for Carboxylic Acid Transformation

The carboxylic acid moiety of this compound serves as a versatile handle for synthetic transformations, particularly through reduction. The outcome of the reduction is highly dependent on the choice of reducing agent.

Strong hydride donors, most notably Lithium aluminum hydride (LiAlH₄), are capable of fully reducing the carboxylic acid to a primary alcohol. libretexts.orgyoutube.com This reaction proceeds through an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is therefore rapidly reduced further, preventing its isolation. libretexts.org The process requires an acidic workup to protonate the resulting alkoxide. Borane (BH₃) is another reagent capable of this transformation and is often considered more chemoselective, preferentially reducing carboxylic acids in the presence of other functional groups like ketones. youtube.com

Conversely, the partial reduction of the carboxylic acid to yield the corresponding aldehyde is a more nuanced challenge. To achieve this, sterically hindered and less reactive hydride reagents are necessary. Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) is a modified reagent designed for this purpose. libretexts.org Its reduced reactivity allows the reaction to be stopped at the aldehyde stage, providing octahydropentalene-2-carbaldehyde, a crucial intermediate for further synthetic elaborations such as Wittig reactions or reductive aminations.

Table 1: Reduction Reactions of this compound

| Product | Reagent(s) | Transformation Type |

|---|---|---|

| Octahydropentalene-2-methanol | 1. LiAlH₄, THF 2. H₃O⁺ | Full Reduction |

| Octahydropentalene-2-methanol | 1. BH₃, THF 2. H₃O⁺ | Full Reduction (Chemoselective) |

| Octahydropentalene-2-carbaldehyde | Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) | Partial Reduction |

Conversion to Acyl Halides and Anhydrides for Synthetic Intermediates

To enhance the electrophilicity of the carboxyl carbon for nucleophilic acyl substitution, this compound can be converted into more reactive derivatives such as acyl halides and anhydrides. These intermediates are not typically isolated as final products but are used in situ to facilitate the synthesis of esters, amides, and other derivatives.

The most common method for synthesizing an acyl chloride is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). chemguide.co.uklibretexts.org This reaction is efficient, with the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous, which simplifies purification. chemguide.co.uk The mechanism involves the conversion of the hydroxyl group into an acyl chlorosulfite, which is an excellent leaving group. libretexts.org Other reagents capable of effecting this transformation include phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃). chemguide.co.uk Similarly, phosphorus tribromide (PBr₃) can be used to prepare the corresponding acyl bromide. openstax.org

Acid anhydrides of this compound can be formed by reacting the highly reactive acyl chloride with a carboxylate salt, such as sodium octahydropentalen-2-carboxylate. openstax.org This nucleophilic acyl substitution reaction yields a symmetric or mixed anhydride, which can also serve as an activated intermediate for further functionalization.

Table 2: Conversion of this compound to Activated Intermediates

| Product | Reagent(s) | Intermediate Class |

|---|---|---|

| Octahydropentalene-2-carbonyl chloride | Thionyl chloride (SOCl₂) | Acyl Halide |

| Octahydropentalene-2-carbonyl chloride | Phosphorus(V) chloride (PCl₅) | Acyl Halide |

| Octahydropentalene-2-carbonyl bromide | Phosphorus tribromide (PBr₃) | Acyl Halide |

| Octahydropentalene-2-carboxylic anhydride | Octahydropentalene-2-carbonyl chloride + Sodium octahydropentalen-2-carboxylate | Acid Anhydride |

Functionalization of the Octahydropentalene Skeleton

Beyond transformations of the carboxylic acid group, the synthetic utility of the molecule can be expanded by direct functionalization of the C-H bonds on the bicyclic octahydropentalene core. This saturated, fused-ring system presents significant challenges in controlling both the position (regioselectivity) and the three-dimensional orientation (stereoselectivity) of new functional groups. The inherent flexibility and pseudorotational dynamics of the cis-octahydropentalene skeleton further complicate selective transformations. biomedres.usbiomedres.us

Regioselective Transformations of the Bicyclic Core

Achieving regioselectivity on a saturated carbocyclic scaffold like octahydropentalene requires overcoming the general inertness of C(sp³)–H bonds. Modern synthetic methods, particularly those involving transition-metal catalysis, offer potential solutions. For instance, palladium-catalyzed reactions have been developed for the dehydrogenation and functionalization of similar systems, such as cyclohexane (B81311) carboxylic acids. nih.gov These reactions can proceed via directed C–H activation, where the catalyst is guided by a directing group, or through pathways that favor activation at specific positions based on steric or electronic properties. nih.gov Applying such a strategy to this compound could potentially lead to the introduction of new functional groups at positions distal to the carboxyl group, though the specific regiochemical outcome would be highly dependent on the catalyst and reaction conditions employed.

Stereoselective Modifications and Chiral Pool Approaches

Introducing chirality or modifying existing stereocenters in a controlled manner is paramount for many applications. A powerful strategy for obtaining enantiomerically pure compounds is chiral pool synthesis. numberanalytics.com This approach utilizes readily available, inexpensive, and enantiopure natural products—such as amino acids, sugars, or terpenes—as starting materials. nih.govwikipedia.org For the octahydropentalene system, a plausible chiral pool approach could involve starting with a naturally occurring chiral bicyclic terpene that shares a similar carbon skeleton. wikipedia.org By using a starting material that already contains the desired stereochemistry, complex and often low-yielding resolution or asymmetric synthesis steps can be avoided. numberanalytics.comwikipedia.org

Catalytic and Asymmetric Synthesis in Octahydropentalene Systems

When a suitable chiral starting material is unavailable, catalytic asymmetric synthesis becomes the method of choice for generating enantiopure octahydropentalene derivatives. e-bookshelf.de This field employs a small amount of a chiral catalyst to generate a large quantity of a chiral product from a prochiral or racemic substrate. e-bookshelf.denih.gov The main strategies include:

Transition Metal Catalysis : This involves using a metal center (e.g., rhodium, ruthenium, palladium) coordinated to a chiral ligand. mdpi.com A key application would be the asymmetric hydrogenation of a precursor like cyclopentenyl-acetic acid or a related unsaturated analog to form the saturated octahydropentalene ring with high enantioselectivity. nih.gov

Organocatalysis : This approach uses small, metal-free organic molecules as chiral catalysts. nih.gov These catalysts can promote a wide range of transformations with high stereocontrol.

Biocatalysis : This method utilizes enzymes, nature's own catalysts, to perform highly selective transformations under mild conditions. nih.gov An enzymatic resolution or a desymmetrization of a meso-octahydropentalene derivative could be a viable route to enantiopure this compound.

These catalytic methods are central to modern organic synthesis, providing efficient and atom-economical pathways to chiral molecules that are crucial for pharmaceutical and materials science research. mdpi.comnih.gov

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Acyl Substitution Mechanisms at the C-2 Carboxyl

The carboxylic acid group at the C-2 position of octahydropentalene-2-carboxylic acid is the primary site for nucleophilic acyl substitution reactions. These reactions involve the replacement of the hydroxyl group of the carboxyl moiety with a nucleophile. While specific mechanistic studies on this compound are not extensively documented in the literature, the general principles of nucleophilic acyl substitution for carboxylic acids can be applied to understand its reactivity.

The direct substitution of the hydroxyl group is generally unfavorable due to it being a poor leaving group. Therefore, the reaction typically requires activation of the carbonyl group. This can be achieved under either acidic or basic conditions, or by converting the carboxylic acid into a more reactive derivative.

Esterification: The formation of esters from this compound, for instance, would likely proceed via a Fischer esterification mechanism in the presence of an alcohol and a strong acid catalyst. The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile. This is a reversible process, and the equilibrium can be driven towards the ester product by using an excess of the alcohol or by removing water as it is formed.

Amide Formation: Similarly, the synthesis of amides from this compound would involve reaction with an amine. Direct reaction requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. rsc.org More commonly, the carboxylic acid would first be converted to a more reactive acyl derivative, such as an acyl chloride, which then readily reacts with an amine to form the corresponding amide.

The table below summarizes common nucleophilic acyl substitution reactions and the likely conditions applicable to this compound, based on general carboxylic acid reactivity.

| Reaction | Reagents and Conditions | Product | General Mechanism |

| Esterification | Alcohol (R'OH), Acid Catalyst (e.g., H₂SO₄), Heat | Octahydropentalene-2-carboxylate ester | Fischer Esterification |

| Amide Formation | 1. Thionyl chloride (SOCl₂) 2. Amine (R'₂NH) | Octahydropentalene-2-carboxamide | Formation of acyl chloride followed by nucleophilic attack |

| Acyl Halide Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Octahydropentalene-2-carbonyl chloride | Nucleophilic attack by the carboxylic acid on the reagent, followed by elimination |

Reactions Involving the Octahydropentalene Ring System

The saturated bicyclo[3.3.0]octane skeleton of this compound is generally stable but can undergo various transformations under specific conditions. The presence of the carboxylic acid group at C-2 can influence the regioselectivity and stereoselectivity of these reactions.

Cyclization Reactions and Ring-Opening Processes

While intramolecular cyclization of this compound itself is not a common reaction due to the saturated nature of the ring system, derivatives can be involved in cyclization processes. For instance, the synthesis of the bicyclo[3.3.0]octane ring system often involves cyclization of a suitable precursor.

Ring-opening reactions of the octahydropentalene skeleton are energetically demanding due to the stability of the fused five-membered rings. However, such processes have been observed in related systems under specific conditions. For example, the ring-opening of a bicyclo[3.3.0]octadienediyl dianion to a cyclo-octatetraene dianion has been reported, highlighting that electronic factors can drive such transformations. rsc.org For this compound, such reactions would likely require harsh conditions or the introduction of functional groups that facilitate bond cleavage.

Oxidative Transformations of the Polycyclic Scaffold

The saturated hydrocarbon backbone of this compound is relatively resistant to oxidation. However, specific C-H bonds can be functionalized using powerful oxidizing agents. The position of the carboxylic acid group can direct such oxidations. For instance, studies on related bicyclo[3.3.0]octane derivatives have shown that oxidation can lead to the formation of ketones or lactones. A Baeyer-Villiger oxidation of bicyclo[3.3.0]octane-3,7-dione with m-chloroperoxybenzoic acid (MCPBA) has been used to synthesize a cis-3-oxabicyclo[4.3.0]nonane-4,8-dione, demonstrating a ring expansion oxidation. researchgate.net While this is not a direct oxidation of the octahydropentalene skeleton, it illustrates a potential oxidative transformation of a functionalized derivative.

The following table provides examples of oxidative reactions on related bicyclo[3.3.0]octane systems.

| Substrate | Reagents | Product | Reference |

| Bicyclo[3.3.0]octane-3,7-dione | m-CPBA | cis-3-Oxabicyclo[4.3.0]nonane-4,8-dione | researchgate.net |

| cis-Bicyclo[3.3.0]octenone derivative | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | Hydroxylated bicyclo[3.3.0]octanone | oup.com |

Reductive Processes and Hydrogenation Studies

The carboxylic acid group of this compound can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The saturated bicyclo[3.3.0]octane ring system is inert to catalytic hydrogenation. However, if unsaturation is present in the ring system of a precursor, catalytic hydrogenation is a key step in the synthesis of the octahydropentalene framework. For instance, the hydrogenation of bicyclo[3.3.0]oct-1(5)-ene-3,7-dicarboxylic acid yields the corresponding saturated bicyclo[3.3.0]octane-3,7-dicarboxylic acid. epa.gov Similarly, selective hydrogenation of unsaturated bicyclo[3.3.0]octenone derivatives is a strategy to access specific stereoisomers of the saturated core. scielo.br

Intramolecular Reactivity and Rearrangements

Intramolecular reactions of this compound, such as rearrangements, are not commonly reported due to the inherent stability of the cis-fused bicyclo[3.3.0]octane system. The cis-configuration is significantly more stable than the trans-isomer. biomedres.us Rearrangements would likely require the generation of a reactive intermediate, such as a carbocation, on the ring. The position and stereochemistry of the carboxylic acid group would be expected to influence the course of such a rearrangement. For example, intramolecular C-H insertion reactions have been utilized to synthesize bicyclo[3.3.0]octane ring systems, indicating the potential for intramolecular reactivity under specific catalytic conditions. researchgate.net

Acid-Base Properties and Protonation Equilibria

The protonation equilibria involve the reversible association and dissociation of a proton. In aqueous solution, the carboxylic acid exists in equilibrium with its conjugate base, the octahydropentalene-2-carboxylate anion.

R-COOH + H₂O ⇌ R-COO⁻ + H₃O⁺

Computational studies on related carboxylic acids, such as acetic acid, have been used to investigate the conformational equilibrium of the protonated carboxyl group, with the syn conformation generally being more stable. nih.gov Similar computational approaches could be applied to this compound to understand its conformational preferences and how they might influence its acidity and reactivity. The study of protonation equilibria in different solvent systems can also provide insights into the solvation effects on its acid-base properties. nih.govresearchgate.net

Stereochemistry and Conformational Analysis

Enantiomerism and Diastereomerism in Octahydropentalene-2-carboxylic Acid

The structure of this compound contains three stereogenic centers: the two bridgehead carbons (C3a and C6a) and the carbon atom to which the carboxylic acid group is attached (C2). The relationship between the two fused rings can be either cis or trans, referring to the relative orientation of the hydrogens on the bridgehead carbons. This fusion pattern, combined with the stereocenter at C2, gives rise to a variety of stereoisomers.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. For a given configuration of the ring fusion (e.g., cis), different configurations at the C2, C3a, and C6a centers can result in enantiomeric pairs. masterorganicchemistry.com

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com This relationship exists between a cis-fused isomer and a trans-fused isomer, or between two cis-fused isomers that differ in the configuration of at least one, but not all, stereocenters. masterorganicchemistry.commasterorganicchemistry.com

The various stereochemical relationships are determined by the R/S configuration at each chiral center. For example, a molecule with a (2R, 3aS, 7aS) configuration would be the enantiomer of one with a (2S, 3aR, 7aR) configuration. A diastereomeric relationship would exist between the (2R, 3aS, 7aS) and (2S, 3aS, 7aS) isomers.

| Isomer Type | Ring Fusion | Relationship Example (Hypothetical Configurations) | Key Differentiator |

|---|---|---|---|

| Enantiomers | cis | (2R,3aS,6aS) vs. (2S,3aR,6aR) | Opposite configurations at all three stereocenters. |

| Diastereomers | cis | (2R,3aS,6aS) vs. (2S,3aS,6aS) | Different configuration at one stereocenter (C2), but the same at the bridgehead carbons. |

| Diastereomers | cis vs. trans | Any cis-isomer vs. any trans-isomer | Different spatial arrangement of the fused rings. |

Chiral Synthesis and Resolution Techniques

The synthesis of enantiomerically pure this compound is crucial for applications where specific stereoisomers are required. This can be achieved through chiral synthesis, which creates a specific stereoisomer, or through the resolution of a racemic mixture.

Chiral carboxylic acids are valuable building blocks for many natural products and therapeutic agents. rsc.org Asymmetric synthesis strategies often employ chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. rsc.orgresearchgate.net For α-stereogenic carboxylic acids, methods like catalytic asymmetric hydrogenation or asymmetric functionalization of substituted carboxylic acids are common. rsc.org An asymmetric Wolff rearrangement, for instance, can convert α-diazoketones into chiral α,α-disubstituted carboxylic esters with high enantioselectivity. organic-chemistry.org

Resolution techniques separate enantiomers from a racemic mixture.

Kinetic Resolution : This method involves reacting the racemic mixture with a chiral reagent or catalyst that reacts faster with one enantiomer than the other, allowing for the separation of the unreacted, enantioenriched enantiomer. whiterose.ac.uk

Chiral Chromatography : Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (e.g., Chiralpak IA) is a powerful method for resolving enantiomers.

Diastereomeric Crystallization : The racemic acid can be reacted with a chiral resolving agent (a chiral base) to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. masterorganicchemistry.com Subsequent removal of the resolving agent yields the separated enantiomers.

Epimerization : In some cases, an unwanted stereoisomer can be converted into the desired one. For example, Yamada's epimerization protocol, which involves forming a Schiff base and heating, can be used to equilibrate stereocenters.

| Technique | Principle | Application Context |

|---|---|---|

| Asymmetric Catalysis | A chiral catalyst (e.g., transition metal complex or organocatalyst) directs the formation of one enantiomer over the other. rsc.org | Direct synthesis of a specific enantiomer of the target acid or a precursor. |

| Kinetic Resolution | One enantiomer in a racemic mixture reacts faster with a chiral reagent, leaving the other enantiomer in excess. whiterose.ac.uk | Separation of a racemic mixture, particularly useful when one enantiomer is desired. |

| Chiral HPLC | Enantiomers are separated based on their differential interaction with a chiral stationary phase in a chromatography column. | Analytical and preparative scale separation of enantiomers. |

| Epimerization | A stereocenter is inverted under specific chemical conditions, often to convert an undesired diastereomer into a desired one. | Maximizing the yield of a specific stereoisomer from a mixture. |

Conformational Dynamics of the Octahydropentalene Skeleton

The octahydropentalene (or bicyclo[3.3.0]octane) skeleton is not static but exists as an equilibrium of different three-dimensional shapes. nih.gov The nature of the ring fusion significantly impacts this dynamic behavior. The trans-fused isomer is a rigid structure, whereas the cis-fused isomer is considerably more mobile and fluxional. biomedres.usbiomedres.us The cis form is also more stable than the trans form by approximately 8 kcal/mol. biomedres.usbiomedres.us This mobility in the cis isomer is critical as it allows the molecule to adopt various conformations that can influence its reactivity and biological interactions. biomedres.usbiomedres.us

Five-membered rings like cyclopentane (B165970) avoid the high energy of a planar conformation through puckering, adopting non-planar shapes such as the "envelope" and "twist" (or half-chair) forms. fiveable.mequora.com These conformers can interconvert rapidly through a low-energy process called pseudorotation, where the pucker appears to rotate around the ring. biomedres.usbiomedres.ussmu.edu

In the cis-octahydropentalene system, the two fused rings undergo a more complex, coupled pseudorotation. biomedres.us This dynamic process is rapid, making it difficult to isolate a single conformational form even at low temperatures like -100°C. biomedres.usbiomedres.us The most stable conformers are the "double envelope" forms, which have C2 symmetry. biomedres.usbiomedres.us Higher energy conformers include various "half-chair" combinations. biomedres.usbiomedres.us

| Conformer Type | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Double Envelope (e.g., cEE3) | The most stable C2 symmetric conformer, considered the reference. biomedres.usbiomedres.us | 0 (Reference) |

| Double Half-Chair (cHCHC1) | A higher energy conformer. biomedres.usbiomedres.us | ~2.5 |

| Other Half-Chair Forms | Lie at intermediate energies between the most stable double envelope and highest energy forms. biomedres.usbiomedres.us | 4.5 - 6.0 |

| Other Double Half-Chair | A high-energy double half-chair conformer. biomedres.usbiomedres.us | ~6.8 |

The presence of a substituent, such as a carboxylic acid group, on the octahydropentalene skeleton influences the conformational equilibrium. The substituent will preferentially occupy a position that minimizes steric strain. In cyclic systems, substituents often favor an "equatorial" or "pseudo-equatorial" position over a more sterically hindered "axial" or "pseudo-axial" position.

For this compound, the carboxylic acid group will affect the relative energies of the various envelope and half-chair conformers. The conformational landscape will shift to favor puckered forms where the bulky -COOH group can occupy a less crowded, pseudo-equatorial orientation. This preference can restrict the pseudorotational pathway, making certain conformations more populated than in the unsubstituted parent ring system. The influence of substituents on the conformation and reactivity of bicyclo[3.3.0]octane systems has been noted as a significant factor in directing chemical reactions. stir.ac.uk

Stereoelectronic Effects on Reactivity

Stereoelectronic effects are orbital interactions that are dependent on the geometry of a molecule. msu.rubaranlab.org They dictate reactivity by requiring a specific three-dimensional arrangement of atoms for a reaction to proceed efficiently. pharmacy180.com The conformation of this compound directly impacts these effects.

For example, the reactivity of the carboxylic acid group (e.g., deprotonation or esterification) and reactions at the adjacent α-carbon can be influenced by the ring's conformation. The accessibility of the acidic proton to a base, or the trajectory of a nucleophile attacking the carbonyl carbon, depends on which face of the molecule is less sterically hindered in the dominant conformer.

A key principle is the requirement for anti-periplanar alignment of orbitals for many reactions, such as E2 eliminations and certain rearrangements. pharmacy180.com In the fluxional cis-octahydropentalene skeleton, certain conformers will fulfill this geometric requirement better than others. A reaction will therefore proceed preferentially through the conformer that, despite potentially being of higher energy, possesses the correct orbital alignment for the transition state. pharmacy180.com The stability of a transition state can be enhanced by hyperconjugation, an interaction between filled and empty orbitals, which is highly sensitive to their relative orientation. msu.ru Therefore, the reactivity of this compound is not merely a function of its static structure, but of the stereoelectronically favorable pathways available through its dynamic conformational landscape.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometry, stability, and electronic characteristics of a molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, ideal for analyzing the electronic structure of organic molecules. For octahydropentalene-2-carboxylic acid, a DFT study would reveal the distribution of electron density, the nature of its chemical bonds, and the energies of its molecular orbitals (HOMO and LUMO).

The core octahydropentalene scaffold is a saturated bicyclic system composed of two fused cyclopentane (B165970) rings. The fusion of the rings can result in cis or trans isomers, with the cis-fused configuration generally being more stable. The electron density would be concentrated around the electronegative oxygen atoms of the carboxylic acid group. The C-C and C-H bonds of the aliphatic rings would exhibit typical single bond characteristics. The carboxylic acid substituent introduces significant electronic features:

Inductive Effect : The electron-withdrawing carboxylic acid group will polarize the electron density of the octahydropentalene skeleton, pulling it towards the substituent. This effect influences the reactivity of the entire molecule.

Molecular Orbitals : The Highest Occupied Molecular Orbital (HOMO) would likely be localized on the lone pairs of the hydroxyl oxygen of the carboxylic acid, while the Lowest Unoccupied Molecular Orbital (LUMO) would be centered on the π* orbital of the carbonyl group (C=O). The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

A hypothetical DFT calculation would provide precise values for atomic charges and bond orders, confirming the qualitative picture described.

The octahydropentalene ring system is conformationally flexible. The two five-membered rings can adopt various puckered conformations, often described as "envelope" or "twist" forms. The fusion of these rings leads to a complex potential energy surface with multiple local minima corresponding to different conformers.

The relative stability of these conformers is determined by a combination of factors:

Ring Strain : Pentalane itself has inherent ring strain. The puckering of the rings helps to alleviate some of this strain.

Steric Hindrance : The carboxylic acid group at the 2-position will have preferred orientations to minimize steric clashes with the rest of the ring system. It can exist in either an axial or equatorial-like position relative to the local ring conformation.

Computational modeling can map this energy landscape, identifying the global minimum energy conformation and the energy barriers between different conformers. The cis-fused octahydropentalene is known to be more stable than the trans-fused isomer, and its most stable conformations are typically of a "bent" nature. The presence of the carboxylic acid would further influence the relative energies of these conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers (Note: This table is illustrative, as specific published data for this compound is unavailable. It is based on known conformational preferences of bicyclo[3.3.0]octane systems.)

| Conformer (based on cis-fused scaffold) | Substituent Position | Relative Energy (kcal/mol) |

|---|---|---|

| Bent-Twist | Equatorial-like | 0.00 (Global Minimum) |

| Bent-Envelope | Equatorial-like | 0.85 |

| Bent-Twist | Axial-like | 2.10 |

Reaction Mechanism Elucidation through Transition State Theory

Transition State Theory (TST) is a cornerstone of computational reaction dynamics, allowing chemists to predict reaction rates and understand reaction pathways by calculating the energies of reactants, products, and the transition states that connect them.

This compound is itself a product of cyclization reactions and can be a substrate for further functionalization. Computational studies can model these processes. For instance, the formation of the bicyclo[3.3.0]octane core often involves intramolecular radical cyclizations or tandem reactions. DFT calculations could map the entire reaction coordinate, identifying the structure and energy of the transition state for the key ring-closing step.

Functionalization reactions, such as esterification or amidation of the carboxylic acid group, can also be studied. While these are standard organic reactions, computational analysis can reveal subtle details, such as the role of the bicyclic scaffold in influencing the accessibility of the carbonyl carbon to nucleophiles.

Many reactions involving this compound can yield multiple products (e.g., different stereoisomers). Computational chemistry is invaluable for understanding the origins of stereoselectivity and regioselectivity. By calculating the activation energies for all possible pathways leading to different products, one can predict the major product. For example, in a reaction that introduces a new substituent onto the ring system, the facial selectivity (attack from the exo or endo face of the bicyclic system) can be rationalized by comparing the energies of the respective transition states. The steric bulk of the existing carboxylic acid group would play a crucial role in directing incoming reagents.

Acidity and Proton Affinity Calculations

The acidity of the carboxylic acid group is one of its most important chemical properties. The acid dissociation constant (pKa) can be predicted with reasonable accuracy using computational methods. This typically involves calculating the Gibbs free energy change for the deprotonation reaction in a simulated solvent environment (using a continuum solvent model like PCM or SMD).

The pKa of this compound is expected to be similar to that of other cycloalkane carboxylic acids, such as cyclohexanecarboxylic acid (pKa ~4.9). However, the specific geometry and electronic nature of the bicyclo[3.3.0]octane ring system may cause slight deviations.

Proton affinity refers to the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. It is a measure of a molecule's gas-phase basicity. For this compound, the most basic site is the carbonyl oxygen. Quantum chemical calculations can provide a precise value for its proton affinity.

Table 2: Predicted Acidity and Basicity Data (Note: These are estimated values based on analogous compounds, as direct computational studies for this compound are not readily found in the literature.)

| Parameter | Predicted Value | Computational Method |

|---|---|---|

| pKa (in water) | ~4.8 - 5.0 | DFT with a continuum solvent model |

| Gas-Phase Acidity (ΔG_acid) | ~335 - 345 kcal/mol | G3/G4 or similar high-accuracy methods |

Lack of Available Data on the Computational and Theoretical Chemistry of this compound

A thorough search of available scientific literature and computational chemistry databases has revealed no specific studies on the intermolecular interactions and aggregation behavior of this compound. Consequently, detailed research findings and data tables concerning its dimerization and other aggregation phenomena could not be located.

The field of computational and theoretical chemistry routinely investigates the non-covalent interactions that govern how molecules recognize and bind to one another. These studies often involve high-level quantum mechanical calculations to determine the geometries and binding energies of molecular aggregates, such as dimers. Common methods employed include Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), often coupled with large basis sets to accurately describe electron correlation and dispersion forces, which are crucial for understanding weak intermolecular interactions.

For carboxylic acids, dimerization is a well-documented phenomenon, typically driven by the formation of strong hydrogen bonds between the carboxyl groups of two molecules. These interactions are fundamental to the physical properties and chemical behavior of this class of compounds. Computational studies on other carboxylic acids have provided deep insights into the thermodynamics and kinetics of their self-assembly.

However, in the specific case of this compound, no such computational studies appear to have been published. The unique bicyclic structure of the octahydropentalene core, fused from two cyclopentane rings, introduces specific steric and electronic features that would undoubtedly influence its aggregation behavior. The conformational flexibility of the ring system would further complicate the potential energy landscape of its dimers and larger aggregates.

Advanced Spectroscopic Characterization Methodologies for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For a molecule like octahydropentalene-2-carboxylic acid, with its multiple stereocenters and complex proton environment, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments is essential.

Elucidation of Connectivities and Stereochemistry

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of numerous non-equivalent protons in the bicyclic system, leading to significant signal overlap in the aliphatic region (typically 1.0-3.0 ppm). The proton attached to the carbon bearing the carboxylic acid group (H2) would likely resonate further downfield due to the deshielding effect of the carboxyl group. The bridgehead protons are also key diagnostic signals.

The ¹³C NMR spectrum provides information on the number of unique carbon environments. The carbonyl carbon of the carboxylic acid would appear significantly downfield (around 170-185 ppm), providing a clear marker for this functional group. The remaining sp³ hybridized carbons of the bicyclic framework would resonate in the upfield region.

To unravel the complex spin systems and establish connectivity, two-dimensional NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the carbon skeleton through J-coupling networks. For instance, the correlation of the H2 proton with its neighbors would be clearly visible.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, enabling the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the entire molecular structure. For example, correlations from the protons on the carbons adjacent to the carbonyl group to the carbonyl carbon itself would confirm the position of the carboxylic acid.

The stereochemistry of the carboxylic acid group (exo or endo) and the relative stereochemistry of the protons on the bicyclic ring can be determined through the analysis of coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data. The Karplus relationship, which correlates the dihedral angle between two vicinal protons with their coupling constant, is a powerful tool in this regard. For instance, a large ³JHH value between two protons would suggest a dihedral angle close to 0° or 180°, indicative of a specific stereochemical arrangement.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provide information about protons that are close in space, regardless of whether they are connected through bonds. For example, an NOE between a bridgehead proton and the H2 proton would provide strong evidence for a specific stereoisomer.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Bicyclo[3.3.0]octane Derivatives

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Bridgehead CH | 2.0 - 3.0 | 40 - 55 |

| CH₂ (ring) | 1.2 - 2.0 | 25 - 40 |

| CH-COOH | 2.5 - 3.5 | 45 - 60 |

| COOH | 10 - 13 | 170 - 185 |

Note: These are general ranges and the exact chemical shifts for this compound would depend on the specific stereoisomer and solvent.

Dynamic NMR for Conformational Fluxionality

The bicyclo[3.3.0]octane ring system is known to exhibit conformational flexibility. While the cis-fused system is relatively rigid, it can still undergo conformational exchange processes, such as pseudorotation in the five-membered rings, which may be observable by NMR.

Dynamic NMR (DNMR) spectroscopy is the technique of choice for studying these conformational changes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the conformational interconversion is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of interconversion slows down, leading to broadening of the signals and eventual decoalescence into separate signals for each conformer at the slow-exchange limit.

From a DNMR lineshape analysis, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange process, including the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of activation. This information provides valuable insights into the energy landscape of the molecule and the relative stabilities of its different conformations. For this compound, DNMR could potentially be used to study the dynamics of ring puckering and the influence of the carboxylic acid substituent on these processes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to within a few parts per million). This allows for the unambiguous determination of the elemental formula of this compound (C₉H₁₄O₂). The calculated exact mass for this formula is 154.0994 g/mol . HRMS is an essential first step in the characterization of a new compound, as it provides definitive confirmation of its elemental composition.

Fragmentation Pattern Analysis for Structural Features

Electron ionization (EI) mass spectrometry is a common technique for analyzing the fragmentation patterns of organic molecules. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺˙) at m/z 154, although it may be of low intensity. The fragmentation of the molecular ion provides valuable structural information.

Common fragmentation pathways for carboxylic acids include:

α-cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon of the ring, leading to the loss of the carboxyl group as a radical (•COOH) or a neutral molecule (HCOOH).

McLafferty rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. In the case of this compound, this would involve the transfer of a hydrogen atom from the bicyclic ring to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene fragment.

Loss of water: Dehydration from the molecular ion can also occur, particularly if the stereochemistry allows for a facile intramolecular proton transfer.

Ring fragmentation: The bicyclo[3.3.0]octane skeleton itself can undergo characteristic fragmentations, leading to the formation of stable carbocations. The fragmentation pattern can sometimes provide clues about the stereochemistry of the ring fusion.

By carefully analyzing the masses and relative intensities of the fragment ions, it is possible to piece together a picture of the molecule's structure. For instance, the presence of a prominent peak corresponding to the loss of a carboxylic acid group would be strong evidence for the presence of this functional group.

**Table 2: Predicted Key Mass Spectral Fragments for this compound (C₉H₁₄O₂) **

| m/z | Possible Fragment | Fragmentation Pathway |

| 154 | [C₉H₁₄O₂]⁺˙ | Molecular Ion |

| 137 | [C₉H₁₃O]⁺ | Loss of •OH |

| 109 | [C₈H₁₃]⁺ | Loss of •COOH |

| 81 | [C₆H₉]⁺ | Retro-Diels-Alder type fragmentation of the ring |

Note: These are predicted fragments and their relative intensities would depend on the ionization method and energy.

Vibrational Spectroscopy (IR and Raman)

For this compound, the most characteristic vibrations are associated with the carboxylic acid group:

O-H stretch: In the IR spectrum, the O-H stretching vibration of the carboxylic acid appears as a very broad and intense band, typically in the range of 2500-3300 cm⁻¹. This broadness is due to the strong hydrogen bonding between carboxylic acid molecules, which form dimers in the solid state and in concentrated solutions.

C=O stretch: The carbonyl stretching vibration gives rise to a strong, sharp band in the IR spectrum, usually between 1700 and 1725 cm⁻¹ for a saturated aliphatic carboxylic acid. The exact position can be influenced by hydrogen bonding and the local environment. In the Raman spectrum, the C=O stretch is also observable, though typically weaker than in the IR.

C-O stretch and O-H bend: These vibrations appear in the fingerprint region of the spectrum (below 1500 cm⁻¹) and are coupled with other vibrations of the molecule. The C-O stretching vibration is typically found between 1210 and 1320 cm⁻¹, while the in-plane O-H bending vibration is observed around 1400-1440 cm⁻¹.

The C-H stretching vibrations of the aliphatic bicyclic framework will appear in the region of 2850-3000 cm⁻¹. The fingerprint region of both the IR and Raman spectra will contain a complex series of bands corresponding to the various C-C stretching and C-H bending vibrations of the octahydropentalene skeleton. While difficult to assign individually without computational assistance, this region is a unique fingerprint for the molecule and can be used for identification purposes.

Raman spectroscopy can be particularly useful for studying the skeletal vibrations of the bicyclic ring system, as these are often more intense in the Raman spectrum than in the IR. Furthermore, if the molecule can be studied in different phases (e.g., solid vs. solution), changes in the vibrational spectra can provide information about intermolecular interactions and conformational changes.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 | Strong, very broad | Weak |

| C=O (Carboxylic Acid) | Stretch | 1700 - 1725 | Strong, sharp | Moderate |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium to strong | Strong |

| C-O (Carboxylic Acid) | Stretch | 1210 - 1320 | Strong | Weak |

| O-H (Carboxylic Acid) | Bend (in-plane) | 1400 - 1440 | Medium, broad | Weak |

Probing Functional Group Vibrations for Structural Assignment

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful, non-destructive technique used to identify the functional groups within a molecule. nih.govmdpi.com The absorption of infrared radiation excites molecules into higher vibrational energy states. The specific frequencies of radiation that are absorbed correspond to the vibrational frequencies of the bonds within the molecule, acting as a molecular "fingerprint". mdpi.com

For this compound, the most characteristic vibrations are associated with the carboxyl (COOH) functional group. The stretching vibration of the carbonyl group (C=O) typically produces a strong, sharp absorption band in the region of 1760-1690 cm⁻¹. libretexts.org For saturated, aliphatic carboxylic acids like this one, the peak is generally observed around 1710 cm⁻¹. uomustansiriyah.edu.iq The exact position can be influenced by factors such as conjugation or hydrogen bonding. libretexts.orgresearchgate.net

Another key feature is the stretching vibration of the hydroxyl (O-H) group, which gives rise to a very broad and intense absorption band spanning from 3300 to 2500 cm⁻¹. libretexts.org The significant broadening of this band is a hallmark of carboxylic acids and is due to extensive hydrogen bonding, typically in the form of dimerization. uomustansiriyah.edu.iq

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid O-H | 3300 - 2500 | Strong, Very Broad |

| C=O Stretch | Carboxylic Acid C=O | 1760 - 1690 | Strong, Sharp |

| C-O Stretch | Carboxylic Acid C-O | 1320 - 1210 | Medium |

| O-H Bend (in-plane) | Carboxylic Acid O-H | 1440 - 1395 | Medium |

| O-H Bend (out-of-plane) | Carboxylic Acid O-H | 950 - 910 | Medium, Broad |

Analysis of Hydrogen Bonding and Intermolecular Interactions

The physical properties and spectroscopic signatures of this compound are significantly influenced by intermolecular interactions, predominantly hydrogen bonding. libretexts.org Carboxylic acids have a strong tendency to form stable cyclic dimers, where two molecules are held together by two hydrogen bonds between their carboxyl groups. libretexts.orgchemistryguru.com.sgnih.gov This dimerization is a key factor in their relatively high boiling points compared to alcohols of similar molecular weight. libretexts.org

In the dimeric form, the O-H group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen (the hydrogen bond acceptor) of the second molecule, and vice versa. libretexts.orgchemistryguru.com.sg This strong, cooperative hydrogen bonding significantly affects the vibrational frequencies observed in IR spectroscopy. The O-H stretching vibration is shifted to a lower frequency and becomes very broad, which is the most distinct spectroscopic evidence for dimerization. uomustansiriyah.edu.iq Concurrently, the C=O stretching frequency is also lowered, typically by 20-40 cm⁻¹, compared to its monomeric state, because the hydrogen bond weakens the C=O double bond. researchgate.net

| Vibrational Mode | Monomer (Gas Phase/Dilute Solution) | Dimer (Condensed Phase) | Effect of Dimerization |

|---|---|---|---|

| O-H Stretch | ~3550 cm⁻¹ (Sharp) | 3300 - 2500 cm⁻¹ (Very Broad) | Shift to lower frequency, significant broadening |

| C=O Stretch | ~1760 cm⁻¹ | ~1710 cm⁻¹ | Shift to lower frequency |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

Single-crystal X-ray crystallography stands as the definitive analytical method for elucidating the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique provides unambiguous data on atomic positions, bond lengths, bond angles, and torsional angles, revealing the exact conformation and configuration of the molecule within the crystal lattice. nih.gov

For this compound, an X-ray crystallographic study would first involve the growth of a high-quality single crystal, which can often be the most challenging step. nih.gov Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The electrons of the atoms in the crystal diffract the X-rays, producing a unique diffraction pattern. mdpi.com By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic structure is determined. mdpi.com

The resulting structural data would confirm the cis- or trans-fusion of the two five-membered rings of the pentalene core. biomedres.usbiomedres.us Furthermore, it would establish the relative stereochemistry of the carboxylic acid group in relation to the bicyclic framework. For chiral molecules, X-ray crystallography using anomalous dispersion effects can determine the absolute configuration, which is crucial in pharmaceutical and biological contexts. nih.gov The analysis also reveals how molecules are arranged in the crystal lattice, providing direct evidence of the hydrogen-bonding patterns, such as the formation of the characteristic carboxylic acid dimers, and other intermolecular contacts that stabilize the crystal structure. nih.gov

| Parameter | Atoms Involved | Typical Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O | ~1.32 Å |

| Bond Length | O-H | ~0.97 Å |

| Bond Length | C-C (Carboxyl) | ~1.50 Å |

| Bond Angle | O=C-O | ~123° |

| Bond Angle | O=C-C | ~120° |

| Bond Angle | C-O-H | ~109° |

| Hydrogen Bond (Dimer) | O···H-O | ~2.65 Å (O···O distance) |

Role As a Key Building Block in Complex Molecule Synthesis

Utility in the Construction of Natural Product Cores

The cis-octahydropentalene framework is a common structural subunit in a variety of naturally occurring molecules, particularly in the triquinane sesquiterpenes. The prevalence of this core in bioactive natural products has established it as an important target for synthetic chemists. The synthesis of these natural products often relies on the creation of a functionalized octahydropentalene intermediate, which is then elaborated to achieve the final complex structure.

Research has identified several key natural products that feature this bicyclic core. nih.gov For instance, cedrol (B397079) and the cederenes, which are major components of cedar oils, possess the octahydropentalene skeleton. nih.gov These compounds are valued in the fragrance industry and have been investigated for their antibacterial and fungicidal properties. nih.gov Another example is aburtubolactam, a novel compound isolated from a marine organism that has been identified as an inhibitor of superoxide (B77818) anions. nih.gov The synthesis of these and other related natural products underscores the strategic importance of accessing the octahydropentalene core efficiently. A synthetic route that generates a key intermediate like octahydropentalene-2-carboxylic acid provides a direct pathway to these valuable molecular architectures.

Table 1: Natural Products Containing the Octahydropentalene Core

| Natural Product | Structural Class | Noted Biological Relevance/Use |

|---|---|---|

| Cedrol | Sesquiterpene | Fragrance, antibacterial, fungicide |

| (-)-α-Cederene | Sesquiterpene | Fragrance, component of cedar oil |

| (+)-β-Cederene | Sesquiterpene | Fragrance, component of cedar oil |

| Aburtubolactam | Alkaloid | Inhibitor of superoxide anions |

Application in the Synthesis of Synthetic Organic Scaffolds

Beyond natural product synthesis, the octahydropentalene framework is an attractive foundation for creating novel synthetic organic scaffolds. A synthetic scaffold is a core molecular structure that can be systematically modified by adding various functional groups to produce a library of new compounds for applications in drug discovery and materials science. nih.govmdpi.com The rigid nature of the octahydropentalene system allows for precise spatial orientation of appended functional groups, which is a critical feature for designing molecules that can interact with specific biological targets.

The construction of these functionalized scaffolds often begins with simpler, more accessible precursors. One notable strategy involves the use of the Weiss diketone, which can be transformed into various hydropentalenone derivatives. researchgate.net These derivatives, which are ketones with the octahydropentalene core, can then be further functionalized. For example, the ketone can be converted into a carboxylic acid, yielding this compound, or other groups can be introduced at different positions on the rings. This approach provides a systematic way to build a diverse range of molecular shapes and functionalities based on a single, reliable core structure. researchgate.net The resulting scaffolds serve as platforms for exploring new chemical space and developing molecules with tailored properties.

Asymmetric Synthetic Applications

Asymmetric synthesis—the synthesis of a chiral compound in an enantiomerically pure form—is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. The octahydropentalene framework is inherently chiral, and controlling its stereochemistry is a key challenge and opportunity in its application.

Chiral versions of octahydropentalene derivatives can be used as building blocks to impart chirality to a target molecule. Research has focused on methods to create these chiral scaffolds with high enantioselectivity. One successful approach is the asymmetric deprotonation of a hydropentalenone precursor, followed by alkylation. researchgate.net This strategy uses a chiral base to selectively remove a proton on one side of the molecule, creating a chiral enolate that then reacts to form a functionalized octahydropentalene derivative in a specific enantiomeric form. researchgate.net

Once a chiral building block like (R)- or (S)-octahydropentalene-2-carboxylic acid is obtained, it can be used in subsequent reactions to control the stereochemical outcome. The carboxylic acid itself can be used to form chiral auxiliaries or can direct reactions to a specific face of the molecule. The principles of asymmetric organocatalysis, recognized with the 2021 Nobel Prize in Chemistry, highlight how small chiral molecules can direct the formation of specific enantiomers. youtube.com For example, a chiral amine could react with an aldehyde to form a chiral iminium ion, which then directs a subsequent reaction. youtube.com Similarly, a resolved chiral building block like this compound provides the essential stereochemical information needed to construct complex, enantiomerically pure target molecules.

Future Research Directions and Open Challenges

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of more efficient and environmentally benign synthetic pathways to octahydropentalene-2-carboxylic acid is a primary area for future research. Current synthetic strategies, while effective, often involve multiple steps, the use of stoichiometric reagents, and the generation of significant waste. The principles of green chemistry offer a framework for overcoming these limitations. chemistryjournals.net

Future efforts should focus on several key areas:

Catalytic Approaches : The development of catalytic methods to replace stoichiometric reagents is paramount. chemistryjournals.net This includes exploring transition metal-catalyzed reactions for key bond-forming steps, which can lead to higher atom economy and reduced waste streams. researchgate.net For instance, developing catalytic variants of cyclization reactions to form the bicyclic core would be a significant advancement.

Renewable Starting Materials : Investigating the synthesis of this compound from renewable feedstocks is a long-term goal for enhancing sustainability. researchgate.net This could involve leveraging biotechnological routes or using biomass-derived platform chemicals as starting points for the synthetic sequence. researchgate.net

Process Intensification : The application of flow chemistry and microwave-assisted synthesis could dramatically reduce reaction times and improve energy efficiency compared to traditional batch processing. chemistryjournals.net These technologies offer precise control over reaction parameters, potentially leading to higher yields and purities.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Current Approach (Illustrative) | Future Sustainable Approach | Key Advantages of Future Approach |

| Core Cyclization | Multi-step intramolecular cyclizations | Single-step, metal-catalyzed cascade reaction | Reduced step count, higher atom economy |

| Carboxylic Acid Introduction | Grignard carboxylation of a halide precursor | Direct C-H carboxylation | Avoids pre-functionalization, greener |

| Solvent and Energy | Use of volatile organic solvents, conventional heating | Use of water or ionic liquids, microwave heating chemistryjournals.net | Reduced environmental impact, faster reactions |

Deeper Mechanistic Understanding of Complex Transformations

A thorough mechanistic understanding of the reactions involved in the synthesis and functionalization of this compound is essential for optimizing existing routes and designing new ones. The rigid, fused-ring system of the octahydropentalene scaffold can lead to complex stereochemical outcomes and unexpected reaction pathways.

Key challenges and research directions include:

Stereochemical Control : Elucidating the factors that govern the stereoselectivity of reactions on the octahydropentalene framework is critical. This involves detailed kinetic and spectroscopic studies to understand the transition states of key reactions. For example, understanding the thermodynamic and kinetic factors that favor the formation of specific isomers is crucial for developing highly stereoselective syntheses. researchgate.net

Reaction Intermediates : The identification and characterization of transient intermediates in complex, multi-step transformations are necessary. Advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, coupled with computational studies, can provide valuable insights into reaction mechanisms.

Catalyst Behavior : For newly developed catalytic systems, understanding the catalyst's mode of action, including its active state, substrate coordination, and turnover-limiting steps, is vital for rational catalyst improvement.

Exploration of Novel Reactivity Patterns for the Octahydropentalene Scaffold

The unique three-dimensional structure of this compound suggests that it may exhibit novel reactivity patterns that can be exploited for the synthesis of new functional molecules.

Future research should explore:

C-H Functionalization : The development of methods for the selective C-H functionalization of the octahydropentalene core would provide a powerful tool for rapidly accessing a diverse range of derivatives. This would bypass the need for lengthy de novo syntheses of substituted analogues.

Ring-Opening and Rearrangement Reactions : Investigating controlled ring-opening or rearrangement reactions of the octahydropentalene scaffold could lead to the synthesis of other complex carbocyclic and heterocyclic systems that are otherwise difficult to access.

Derivatization of the Carboxylic Acid : Beyond standard transformations of the carboxylic acid group, exploring novel derivatization strategies that leverage the steric environment of the bicyclic framework could lead to the creation of unique molecular architectures.

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry is poised to play an increasingly important role in the study of this compound. mit.edu Advanced modeling techniques can accelerate the discovery of new synthetic routes and provide a deeper understanding of the molecule's properties.

Key areas for future computational research include:

Predictive Reaction Modeling : The use of quantum chemical methods to model potential synthetic reactions can help to predict their feasibility, regioselectivity, and stereoselectivity. mit.edu This can reduce the need for extensive experimental screening by identifying the most promising reaction conditions and substrates beforehand.

Conformational Analysis : While the general conformational preferences of the octahydropentalene system are known, detailed computational studies on substituted derivatives like the carboxylic acid can provide a more nuanced understanding of their three-dimensional structure and how it influences reactivity. biomedres.us

Catalyst Design : Computational modeling can be used to design new catalysts with enhanced activity and selectivity for the synthesis of this compound. youtube.com This involves modeling the interactions between the catalyst and the substrate to identify key structural features that can be optimized.

The integration of these computational approaches with experimental work will be crucial for overcoming the existing challenges and advancing the chemistry of this compound.

Q & A

Q. What are the most reliable synthetic routes for Octahydropentalene-2-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of this compound often involves catalytic hydrogenation of bicyclic precursors or ester hydrolysis. For example, benzyl 5-oxooctahydropentalene-2-carboxylate (a precursor) is synthesized via intramolecular cyclization using Pd/C or Rh catalysts under hydrogen pressure . Key factors affecting yield include:

- Catalyst selection : Transition metals like Pd/C improve stereochemical control.

- Temperature : Lower temperatures (0–25°C) reduce side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the carboxylic acid derivative.

Validate purity using NMR (¹H/¹³C) and LC-MS, comparing retention times to standards .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Methodological Answer: Structural confirmation requires a multi-technique approach:

- NMR : Use 2D experiments (COSY, HSQC) to assign protons and carbons. For example, the bicyclic scaffold shows distinct coupling patterns (e.g., axial-equatorial protons in the octahydro system) .

- IR Spectroscopy : Confirm carboxylic acid functionality via O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ for C₁₀H₁₄O₂ requires m/z 190.0994) .

Cross-reference with X-ray crystallography data if available .

Advanced Research Questions

Q. What computational strategies are effective for modeling the reactivity of this compound in drug design?

Methodological Answer: Leverage density functional theory (DFT) and molecular docking:

- DFT : Optimize geometry at the B3LYP/6-31G(d) level to predict regioselectivity in reactions (e.g., carboxylate group participation in hydrogen bonding) .

- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with hydrophobic pockets). The bicyclic structure may enhance binding affinity compared to linear analogs .

Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Q. How can researchers resolve contradictions in reported biological activities of octahydropentalene derivatives?

Methodological Answer: Address discrepancies through systematic analysis:

- Assay Conditions : Compare solvent systems (e.g., DMSO vs. aqueous buffer) affecting compound solubility and activity .

- Structural Analogues : Test derivatives (e.g., ester vs. free acid forms) to isolate pharmacophores. For example, benzyl esters may exhibit higher membrane permeability than carboxylic acids .

- Meta-Analysis : Use databases like PubChem to aggregate bioactivity data and identify trends (e.g., antimicrobial vs. anti-inflammatory activity) .

Q. What strategies optimize the stability of this compound in aqueous solutions for in vivo studies?

Methodological Answer:

- pH Adjustment : Maintain solutions at pH 4–6 to minimize deprotonation and degradation.

- Lyophilization : Freeze-dry the compound with stabilizers (e.g., trehalose) for long-term storage .

- Kinetic Studies : Use HPLC to track degradation products under varying temperatures and light exposure. For example, photodegradation may form ketone byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.